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Compound of Interest

Compound Name: 1H-Indol-2-yl(phenyl)methanone

Cat. No.: B090089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

properties of 1H-Indol-2-yl(phenyl)methanone, a key heterocyclic compound with potential

applications in medicinal chemistry and materials science. This document details the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the

experimental protocols utilized for their acquisition.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 1H-Indol-2-
yl(phenyl)methanone, providing a clear and concise reference for its structural

characterization.

Table 1: ¹H NMR Spectroscopic Data for 1H-Indol-2-yl(phenyl)methanone

Proton Type
Chemical Shift (δ

ppm)
Multiplicity Solvent

Indole-NH 10.9 Singlet (broad) CDCl₃

Aromatic-H 6.4-7.7 Multiplet CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 1H-Indol-2-yl(phenyl)methanone[1]
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Chemical Shift (δ ppm) Assignment (Tentative) Solvent

188.9 C=O (Ketone) CDCl₃

134.2 Aromatic C CDCl₃

133.5 Aromatic C CDCl₃

130.4 Aromatic C CDCl₃

129.5 Aromatic C CDCl₃

129.4 Aromatic C CDCl₃

129.1 Aromatic C (merged signal) CDCl₃

128.9 Aromatic C CDCl₃

128.8 Aromatic C CDCl₃

128.1 Aromatic C CDCl₃

116.5 Aromatic C CDCl₃

107.3 Aromatic C CDCl₃

Table 3: Infrared (IR) Spectroscopy Data for 1H-Indol-2-yl(phenyl)methanone

Wavenumber (cm⁻¹) Functional Group Assignment

3313 N-H Stretch (Indole)

1669 C=O Stretch (Ketone)

Table 4: Mass Spectrometry (MS) Data for 1H-Indol-2-yl(phenyl)methanone

Parameter Value

Molecular Weight 221.25 g/mol

Molecular Formula C₁₅H₁₁NO

Mass Spectrum (m/z) A molecular ion peak is observed at m/z = 221.
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Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of 1H-Indol-2-
yl(phenyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.5-0.7

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a

pulse width of 30-45 degrees, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a larger number

of scans is required. Broadband proton decoupling is employed to simplify the spectrum to

single lines for each unique carbon atom. A spectral width of 0 to 220 ppm is commonly

used.

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups

present in the molecule.

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is

ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate

mortar and pestle until a fine, homogeneous powder is obtained. This powder is then

pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹, with a resolution of 4

cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted

from the sample spectrum.
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Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for determining the

molecular weight and fragmentation pattern of volatile compounds.

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in

a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Separation: A small volume (typically 1 µL) of the sample solution is injected into the gas

chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a

capillary column. The column temperature is programmed to increase over time to separate

the components of the sample based on their boiling points and interactions with the

stationary phase.

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer.

Electron ionization (EI) is a common method where the molecules are bombarded with a

high-energy electron beam (typically 70 eV), causing them to ionize and fragment. The

resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations
The following diagrams illustrate the experimental workflow for the spectroscopic analysis and

the chemical structure of 1H-Indol-2-yl(phenyl)methanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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